molecular formula C10H12N4 B13079414 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine

2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13079414
M. Wt: 188.23 g/mol
InChI Key: RGLIOHGPQYWFPV-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.

  • Step 1: Synthesis of Azide Intermediate

      Reagents: Sodium azide, phenylethyl bromide

      Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature.

      Product: Phenylethyl azide

  • Step 2: Cycloaddition Reaction

      Reagents: Phenylethyl azide, alkyne

      Catalyst: Copper(I) iodide

      Conditions: The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

      Products: Oxidized derivatives of the triazole ring.

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is performed in an inert atmosphere at room temperature.

      Products: Reduced derivatives of the triazole ring.

  • Substitution:

      Reagents: Halogenating agents such as bromine or chlorine.

      Conditions: The reaction is carried out in an organic solvent at room temperature.

      Products: Halogenated derivatives of the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, chlorine

Major Products

Scientific Research Applications

2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the development of new materials with unique properties.
  • Biology:

    • Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
  • Medicine:

    • Explored for its potential as a therapeutic agent in the treatment of various diseases.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:

    • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
    • Receptors: It may bind to and modulate the activity of certain receptors on cell surfaces.
  • Pathways Involved:

    • Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
    • Gene Expression: It may affect the expression of specific genes, resulting in altered protein synthesis and cellular functions.

Comparison with Similar Compounds

  • 1-Phenylethylamine
  • 2-Phenylethylamine
  • 1,2,3-Triazole derivatives
  • Uniqueness:

    • The presence of the phenylethyl group attached to the triazole ring imparts unique chemical and physical properties.
    • The compound exhibits distinct reactivity and selectivity in chemical reactions compared to other triazole derivatives.
    • Its potential applications in various fields of research and industry make it a valuable compound for further investigation.
  • Properties

    Molecular Formula

    C10H12N4

    Molecular Weight

    188.23 g/mol

    IUPAC Name

    2-(1-phenylethyl)triazol-4-amine

    InChI

    InChI=1S/C10H12N4/c1-8(9-5-3-2-4-6-9)14-12-7-10(11)13-14/h2-8H,1H3,(H2,11,13)

    InChI Key

    RGLIOHGPQYWFPV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=CC=CC=C1)N2N=CC(=N2)N

    Origin of Product

    United States

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